1,7-Diazaspiro[4.5]decan-6-one hydrochloride
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Overview
Description
1,7-Diazaspiro[4.5]decan-6-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol This compound is known for its unique spirocyclic structure, which contains a spiro junction between a diaza ring and a decanone ring
Preparation Methods
1,7-Diazaspiro[4.5]decan-6-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of the corresponding diazaspiro compound with hydrochloric acid under controlled conditions . The reaction typically takes place in a polar solvent, such as water or an organic solvent like methanol or ethanol. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability and cost-effectiveness. The compound is then purified through recrystallization or other purification techniques to obtain the desired product in its hydrochloride salt form .
Chemical Reactions Analysis
1,7-Diazaspiro[4.5]decan-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding oxidized products, which may include ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced products, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
1,7-Diazaspiro[4.5]decan-6-one hydrochloride has several scientific research applications:
Chemistry: It serves as an important intermediate in the synthesis of various spirocyclic compounds and other complex organic molecules.
Biology: The compound is used in biological research to study its effects on cellular processes and molecular interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.5]decan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,7-Diazaspiro[4.5]decan-6-one hydrochloride can be compared with other similar compounds, such as:
2,7-Diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride: This compound has a similar spirocyclic structure but with a different substitution pattern, which may result in distinct chemical and biological properties.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds are known for their potent inhibitory activity against receptor interaction protein kinase 1 (RIPK1), highlighting their potential as therapeutic agents.
The uniqueness of this compound lies in its specific spirocyclic structure and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,9-diazaspiro[4.5]decan-10-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-8(3-1-5-9-7)4-2-6-10-8;/h10H,1-6H2,(H,9,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESSHTDXDHYLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2)C(=O)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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